1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a class of heterocyclic molecules known for their structural resemblance to purines and diverse pharmacological applications. The molecule features two critical substituents:
- 1-(2-Hydroxyethyl): Enhances solubility via hydrophilic interactions.
- 5-(2-Morpholino-2-oxoethyl): Introduces a morpholine ring linked via an oxoethyl group, likely improving target binding and metabolic stability.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c19-4-1-18-12-10(7-15-18)13(21)17(9-14-12)8-11(20)16-2-5-22-6-3-16/h7,9,19H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZAQSXULHRACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Attachment of the Morpholino-Oxoethyl Group: This step involves the reaction of the intermediate compound with morpholine and an appropriate acylating agent, such as ethyl chloroformate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group in the morpholino-oxoethyl moiety can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and phosphodiesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyethyl and morpholino-oxoethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are compared below:
Key Observations
Substituent-Driven Activity: The morpholino group (in the target compound and 84a) enhances binding to enzymes like kinases or phosphodiesterases due to its electron-rich nitrogen and oxygen atoms . Hydroxyethyl and phenethyl groups improve solubility and membrane permeability compared to purely aromatic substituents (e.g., phenyl in ).
Sulfur-containing analogs (e.g., 84a ) exhibit antimicrobial properties, suggesting the thioether linkage may disrupt bacterial membrane integrity.
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to the morpholinoethylthio derivatives in . Hydroxyethyl groups are typically introduced via alkylation with ethylene oxide or chloroethanol .
Research Findings and Data
Physicochemical Properties
Biological Activity
1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a morpholino group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
-
Cell Line Studies :
- MCF-7 Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- MDA-MB-231 Cells : Similar results were observed, suggesting that the compound may be effective against both hormone-sensitive and triple-negative breast cancer types.
-
Mechanisms of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is crucial for tumor growth and metastasis.
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties.
-
Anti-inflammatory Effects :
- The compound has been tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Initial screening against various bacterial strains showed promising results, warranting further investigation into its potential as an antimicrobial agent.
Case Studies
Several studies have documented the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its efficacy against BRAF(V600E) mutant melanoma cells, demonstrating significant cytotoxicity compared to standard therapies .
- Another investigation focused on the compound's effect on apoptosis pathways in colorectal cancer cells, revealing enhanced sensitivity when used in combination with conventional chemotherapeutics .
Data Summary
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Apoptosis induction |
| Anticancer | MDA-MB-231 | 12 µM | Inhibition of VEGF |
| Anti-inflammatory | Macrophages (LPS-induced) | N/A | NO production inhibition |
| Antimicrobial | Various bacterial strains | N/A | Cell membrane disruption |
Q & A
Q. What are the key steps and challenges in synthesizing 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key challenges include optimizing yield and purity during the introduction of the morpholino-2-oxoethyl group. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate purity . For example, controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impacts regioselectivity .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and hydrogen bonding patterns .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or radiometric assays to quantify IC₅₀ values . For cellular activity, employ proliferation assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies?
- Validate assay reproducibility across multiple replicates and independent labs.
- Investigate off-target effects via proteome-wide profiling (e.g., kinome-wide screening) .
- Analyze physicochemical properties (e.g., solubility, logP) to rule out false negatives due to poor bioavailability .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH stability studies : Test degradation kinetics in buffers (pH 1–9) using HPLC. The hydroxyethyl group may hydrolyze under acidic conditions, requiring prodrug strategies .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C is typical for pyrazolo-pyrimidines) .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
Modify substituents systematically:
| Substituent | Impact on Activity | Reference |
|---|---|---|
| Morpholino group | Enhances solubility and kinase selectivity | |
| 2-Hydroxyethyl chain | Reduces cytotoxicity in non-target cells | |
| Use molecular docking (AutoDock Vina) to predict binding poses and guide rational design . |
Q. What advanced techniques characterize binding kinetics with target enzymes?
- Surface plasmon resonance (SPR) : Measures real-time association/dissociation rates (e.g., KD values <100 nM indicate high affinity) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric binding .
Q. How do researchers compare this compound with structurally related analogs?
Perform comparative pharmacokinetic studies (e.g., plasma half-life, Cmax) in rodent models. For example:
| Compound | t₁/₂ (hr) | LogP |
|---|---|---|
| Target compound | 2.8 | 1.9 |
| Morpholino-free analog | 1.2 | 2.5 |
Pair with transcriptomic profiling (RNA-seq) to identify unique pathway modulation .
Methodological Challenges
Q. What techniques resolve low yields in the final coupling step?
- Use microwave-assisted synthesis to accelerate reaction rates and reduce side products .
- Screen catalysts: Pd(PPh₃)₄ improves Suzuki-Miyaura coupling efficiency by 20–30% .
Q. How can researchers scale up synthesis without compromising purity?
- Implement continuous-flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
- Use preparative HPLC with C18 columns for final purification (>98% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
